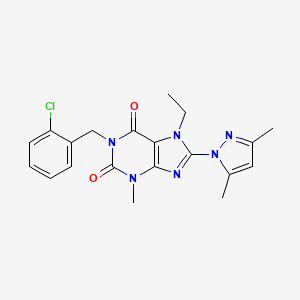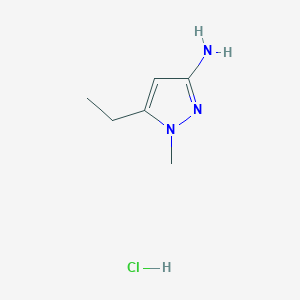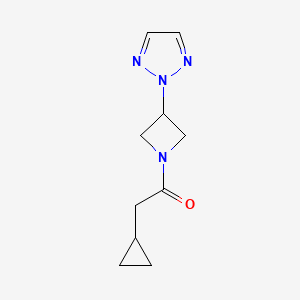
1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-cyclopropylethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-cyclopropylethan-1-one is a chemical compound that belongs to the class of triazole derivatives. Triazoles are heterocyclic compounds containing three nitrogen atoms within a five-membered ring structure. This compound is characterized by its unique structural features, which include an azetidine ring and a cyclopropyl group attached to an ethanone moiety.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-cyclopropylethan-1-one typically involves multiple steps. One common approach is the Huisgen cycloaddition reaction . The cyclopropyl group can be introduced through subsequent reactions involving cyclopropane derivatives.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Types of Reactions:
Reduction: Reduction reactions can be employed to convert specific functional groups within the molecule.
Substitution: Substitution reactions may involve the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as potassium permanganate or chromium(VI) oxide.
Reduction reactions might involve hydrogen gas in the presence of a palladium catalyst.
Substitution reactions can be facilitated by reagents like sodium hydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, depending on the specific reagents and conditions used.
科学的研究の応用
Chemistry: This compound is used in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: Triazole derivatives are known for their antimicrobial properties, making them useful in the development of new antibiotics and antifungal agents.
Medicine: The compound's biological activity has been explored for potential therapeutic applications, including its use as a lead compound in drug discovery.
Industry: In the chemical industry, this compound can be used as an intermediate in the production of various pharmaceuticals and agrochemicals.
作用機序
The mechanism by which 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-cyclopropylethan-1-one exerts its effects involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, influencing biological pathways. The exact mechanism may vary depending on the specific application and biological system involved.
類似化合物との比較
1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-cyclopropylethan-1-one
1-(3-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-cyclopropylethan-1-one
1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-ethylbutan-1-one
Uniqueness: 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-cyclopropylethan-1-one is unique due to its specific structural features, such as the presence of the azetidine ring and the cyclopropyl group. These features contribute to its distinct chemical and biological properties compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, covering its synthesis, reactions, applications, and comparison with similar compounds
特性
IUPAC Name |
2-cyclopropyl-1-[3-(triazol-2-yl)azetidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O/c15-10(5-8-1-2-8)13-6-9(7-13)14-11-3-4-12-14/h3-4,8-9H,1-2,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHAAYJWAWJRUFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(=O)N2CC(C2)N3N=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-fluorobenzamide](/img/structure/B2928557.png)
![N-(butan-2-yl)-4-methyl-1,5-dioxo-2-{[(propan-2-yl)carbamoyl]methyl}-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2928558.png)
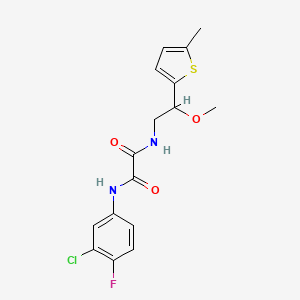
![2-[8-[(2-Methylpropan-2-yl)oxycarbonyl]-2-oxa-8-azaspiro[4.5]decan-3-yl]acetic acid](/img/structure/B2928560.png)
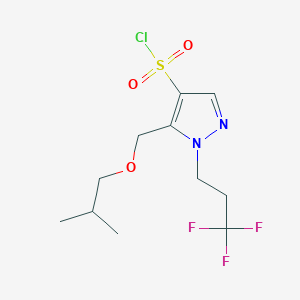
![3-(4-Methoxyphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2928562.png)
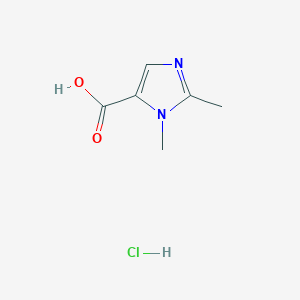
![N-[(2-chlorophenyl)methyl]-2-({3-[4-(morpholine-4-carbonyl)phenyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide](/img/structure/B2928566.png)
![N'-(4-methoxyphenyl)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2928567.png)
![5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-[(4-methoxyphenyl)methyl]pyrazolidine-3-carboxamide](/img/structure/B2928568.png)
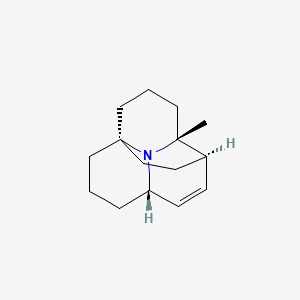
![2-Benzoyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2928571.png)
